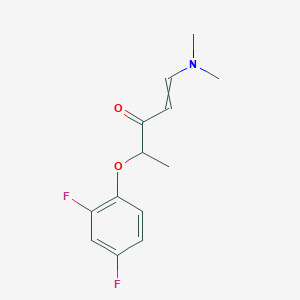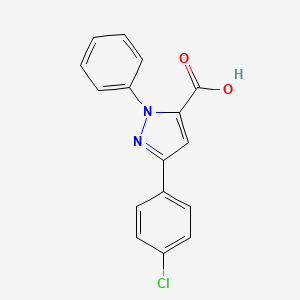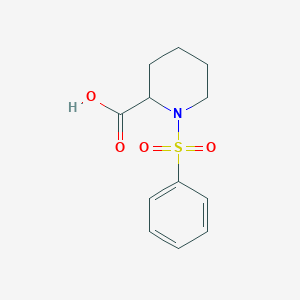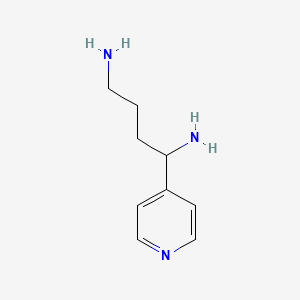
1-(Chloromethyl)pyrrolidin-2-one
概要
説明
1-(Chloromethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C5H8ClNO . It’s a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives, including 1-(Chloromethyl)pyrrolidin-2-one, often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . Pyrrolidin-2-ones can also react with formaldehyde and chlorotrimethylsilane to form 1-chloromethylpyrrolidin-2-ones .Molecular Structure Analysis
The InChI code for 1-(Chloromethyl)pyrrolidin-2-one is 1S/C5H8ClNO/c6-4-7-3-1-2-5(7)8/h1-4H2 . The molecular weight of this compound is 133.58 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Chloromethyl)pyrrolidin-2-one are not detailed in the search results, pyrrolidin-2-one derivatives are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
1-(Chloromethyl)pyrrolidin-2-one is a liquid at room temperature . It has a molecular weight of 133.58 .科学的研究の応用
Synthesis and Chemical Reactivity
1-(Chloromethyl)pyrrolidin-2-one is involved in various synthetic and chemical reactions. For instance, it's used in the synthesis of pyrrolidines via polar [3+2] cycloaddition, showing potential in producing compounds with biological effects and applications in medicine and industry (Żmigrodzka et al., 2022). Moreover, studies have explored its role in reactions with TCNQ complexes, highlighting its utility in synthesizing novel compounds with specific resistivities (Bruce & Herson, 1967).
Catalysis and Organic Reactions
This compound is significant in catalysis and various organic reactions. It has been used in arylation processes involving ionic liquids, demonstrating enhanced stability and reactivity compared to traditional solvents (Velázquez et al., 2010). Additionally, its derivatives have been utilized in the efficient catalysis of transfer hydrogenation of ketones and oxidation of alcohols, showing its versatility in organic synthesis (Prakash et al., 2012).
Molecular Structure and Computational Studies
Studies have also focused on the molecular structure and computational aspects of 1-(Chloromethyl)pyrrolidin-2-one derivatives. Investigations into the equilibrium geometry, vibrational spectra, and electronic structure of these compounds provide insights into their chemical properties and potential applications in areas like antioxidant activity (Boobalan et al., 2014).
Electrophilic Reactions and Radical Formation
The compound has been studied in the context of visible-light-mediated annulation of alkenes and nitrogen-centered radicals, demonstrating its role in the formation of chloromethylated pyrrolidine derivatives under mild conditions (Crespin et al., 2017). This highlights its utility in facilitating complex organic reactions.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(chloromethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-4-7-3-1-2-5(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBMRNXDMRFGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067608 | |
| Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)pyrrolidin-2-one | |
CAS RN |
31282-95-8 | |
| Record name | 1-(Chloromethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31282-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031282958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyrrolidinone, 1-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)







![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)

